2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether
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Overview
Description
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether is a chemical compound with the molecular formula C13H19NO3S. It is characterized by a pyrrolidine ring attached to a sulfonyl group, which is further connected to a methoxy-dimethylphenyl moiety
Preparation Methods
The synthesis of 2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether typically involves the reaction of pyrrolidine with a sulfonyl chloride derivative of 4-methoxy-2,3-dimethylbenzene. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of corresponding sulfides.
Scientific Research Applications
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. Additionally, the methoxy-dimethylphenyl moiety can interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity .
Comparison with Similar Compounds
2,3-dimethyl-4-(1-pyrrolidinylsulfonyl)phenyl methyl ether can be compared with other sulfonylpyrrolidine derivatives, such as:
1-(4-Methoxy-2,5-dimethylphenyl)sulfonylpyrrolidine: Similar in structure but with a different substitution pattern on the phenyl ring, leading to variations in chemical reactivity and biological activity.
1-(4-Cyano-2,3-dimethylphenyl)sulfonylpyrrolidine: The presence of a cyano group instead of a methoxy group can significantly alter the compound’s electronic properties and its interactions with biological targets.
Properties
Molecular Formula |
C13H19NO3S |
---|---|
Molecular Weight |
269.36 g/mol |
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrrolidine |
InChI |
InChI=1S/C13H19NO3S/c1-10-11(2)13(7-6-12(10)17-3)18(15,16)14-8-4-5-9-14/h6-7H,4-5,8-9H2,1-3H3 |
InChI Key |
LNQKGNFEXBPNNA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCC2)OC |
Origin of Product |
United States |
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